molecular formula C9H10INO2 B1402730 (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol CAS No. 1346446-89-6

(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol

Cat. No.: B1402730
CAS No.: 1346446-89-6
M. Wt: 291.09 g/mol
InChI Key: ZFAPERIRUSRQTI-UHFFFAOYSA-N
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Description

(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol (CAS 1346446-89-6) is a fused heterocyclic compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol . This iodine-functionalized pyrano[3,2-b]pyridine derivative serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. The presence of the iodine atom at the 6-position makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aromatic and heteroaromatic groups to explore structure-activity relationships . The fused pyrano[3,2-b]pyridine scaffold is a privileged structure in pharmaceutical research, with related analogs demonstrating a wide spectrum of biological activities, including potential as antibiotic, antiviral, antifungal, and anticancer agents, as well as inhibitors for various enzymes and receptors . The reactive methanol group on the structure allows for further synthetic transformations, for instance, oxidation to an aldehyde or formation of esters and ethers, to fine-tune the physicochemical properties of lead compounds . This combination of features renders this compound a critical building block for constructing novel tricyclic nitrogen-containing compounds and other complex molecular architectures in the search for new therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-8-4-6(5-12)9-7(11-8)2-1-3-13-9/h4,12H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAPERIRUSRQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=N2)I)CO)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine as a starting material, which undergoes a nucleophilic substitution reaction with methanol in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-carboxylic acid.

    Reduction: 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol.

    Substitution: Various substituted pyrano[3,2-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol largely depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and the methanol group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or cell cycle regulation .

Comparison with Similar Compounds

Hexahydro-Pyrano Pyridine Dicarboxylate ()

The compound 8-Ethyl 6-(2-methyl-2-propanyl)-(4aR,8S,8aR)-hexahydro-2H-pyrano[3,2-c]pyridine-6,8(5H)-dicarboxylate shares the pyrano-pyridine core but differs in substituents and saturation. Key distinctions:

  • Substituents : Ethyl and tert-butyl ester groups vs. iodine and hydroxymethyl in the target compound.
  • Saturation : Fully saturated hexahydro ring vs. partially saturated dihydro ring.
  • Stereochemistry: The cis-fused pyrano-pyridine system in suggests rigid spatial arrangements, whereas the dihydro structure in the target compound may allow greater flexibility .

Pyrano-Pyrido-Thieno-Pyrimidine Derivatives ()

Compounds like 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)(2-hydroxyethyl)amino]ethanol feature extended fused-ring systems. Comparisons include:

  • Complexity: Additional thieno-pyrimidine rings in increase molecular weight and complexity compared to the simpler pyrano-pyridine scaffold.
  • Functional Groups: Ethanolamine side chains vs.

Substituent Effects: Iodo vs. Chloro and Hydroxymethyl Groups

(2-Chloro-4-iodopyridin-3-yl)methanol ()

This compound shares iodine and hydroxymethyl substituents but lacks the pyrano ring. Key differences:

  • Aromaticity: The pyridine ring in is fully aromatic, whereas the target compound’s pyrano ring is partially saturated.
  • Reactivity: The iodine atom in both compounds may facilitate cross-coupling reactions, but the pyrano ring in the target compound could sterically hinder such reactions compared to the planar pyridine system .

Natural Product Analogs ()

Natural pyrano-containing compounds like D-10234 (8,8-dimethyl-10-prenyl-pyrano[2,3-d]chroman-4-one) highlight the role of substituents in bioactivity:

  • Bulkiness : Prenyl and dimethyl groups in D-10234 vs. iodine and hydroxymethyl in the target compound.
  • Electron-Withdrawing Effects : Iodine’s strong electron-withdrawing nature may alter redox properties compared to alkyl-substituted analogs .

Lumping Strategy ()

The lumping approach groups structurally similar compounds (e.g., pyrano-pyridines with varying substituents) to predict shared properties. For example:

  • Reactivity: Iodo-substituted pyrano-pyridines might undergo similar nucleophilic substitutions as chloro analogs but with slower kinetics due to iodine’s larger atomic radius.
  • Stability : The hydroxymethyl group’s polarity could enhance aqueous solubility compared to ester-containing analogs like those in .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Saturation Potential Applications Reference
Target Compound Pyrano[3,2-b]pyridine 6-Iodo, 8-hydroxymethyl Dihydro Medicinal chemistry, catalysis
Hexahydro-Pyrano Pyridine Dicarboxylate Pyrano[3,2-c]pyridine Ethyl, tert-butyl esters Hexahydro Stereoselective synthesis
(2-Chloro-4-iodopyridin-3-yl)methanol Pyridine 2-Chloro, 4-iodo, 3-hydroxymethyl Aromatic Cross-coupling intermediates
D-10234 (Natural Product) Pyrano[2,3-d]chroman 8,8-Dimethyl, 10-prenyl Dihydro Antioxidant, phytochemical

Biological Activity

The compound (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol is a halogenated heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines a pyridine ring fused with a dihydropyran moiety, providing it with distinctive properties that may contribute to its biological effects.

  • Molecular Formula : C₈H₈INO
  • Molecular Weight : 261.06 g/mol
  • CAS Number : 1261365-61-0
  • SMILES Notation : Ic1ccc2c(n1)CCCO2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The iodine atom in the structure may facilitate covalent bonding with nucleophilic sites in biomolecules, potentially leading to modulation of enzyme activity or interference with DNA processes. This interaction can result in the inhibition of various biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundActivityIC50 (µg/mL)
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridineAntibacterial against Staphylococcus aureus7.75% inhibition at 32 µg/mL
AnaloguesAntifungal against Candida albicansUp to 21.65% inhibition

These findings suggest that the compound and its derivatives could be effective against both bacterial and fungal strains.

Antiviral and Anticancer Properties

Preliminary studies have shown that halogenated pyridine derivatives can exhibit antiviral and anticancer activities. For example:

  • Antiviral Activity : Some derivatives have been tested against viral strains, demonstrating moderate antiviral effects.
  • Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro.

Case Studies

  • Study on Anticancer Properties : A study investigated the effects of halogenated pyridine derivatives on human cancer cell lines. Results indicated that certain compounds significantly reduced cell viability through apoptosis induction.
  • Antimicrobial Efficacy Study : In another study, various derivatives were screened for antimicrobial activity against a panel of pathogens, revealing that some compounds exhibited potent activity with low MIC values.

Q & A

Q. What are the optimal synthetic routes for (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol?

The synthesis typically involves multi-step pathways, including halogenation and functional group modifications. For example:

  • Step 1 : Iodination of a pyrano[3,2-b]pyridine precursor using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions.
  • Step 2 : Introduction of the hydroxymethyl group via reduction of a carboxylate intermediate (e.g., using LiAlH₄ or NaBH₄).
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product .

Key Reaction Conditions :

StepReagents/ConditionsYield (%)Purification Method
1NIS, DCM, 0°C→RT~65-75Column chromatography (silica gel, hexane/EtOAc)
2NaBH₄, MeOH, 0°C~50-60Recrystallization (EtOH/H₂O)

Q. How is the compound characterized structurally?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and stereochemistry. For example, the iodinated aromatic proton appears as a singlet at δ 7.8–8.2 ppm, while the hydroxymethyl group shows signals at δ 4.5–5.0 ppm (broad) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₉H₁₀INO₂: 298.9723; observed: 298.9718) .
  • Infrared Spectroscopy (FTIR) : Hydroxyl (O-H) stretch at ~3200–3400 cm⁻¹ and C-I bond at ~500–600 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformation. For pyrano-pyridine derivatives:

  • Key Parameters :
  • R factor : ≤0.05 (e.g., 0.043 in related thiopyrano-thienopyrimidinone structures) .
  • Data-to-Parameter Ratio : ≥15:1 ensures reliable refinement .
    • Structural Insights : The iodine atom’s position and hydrogen-bonding interactions (e.g., O-H∙∙∙O/N) stabilize the crystal lattice .

Q. What strategies mitigate competing side reactions during iodination?

  • Temperature Control : Slow addition of iodinating agents at 0°C minimizes electrophilic substitution at unintended positions.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance regioselectivity .
  • Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) directs iodination to the 6-position .

Q. How does the hydroxymethyl group influence biological activity?

  • Hydrogen Bonding : The -CH₂OH group participates in H-bonding with target proteins (e.g., kinases or GPCRs), enhancing binding affinity.
  • Metabolic Stability : Methylation or acetylation of the hydroxyl group can alter pharmacokinetics (e.g., logP increases from 1.2 to 2.5) .

Example Bioactivity Data :

Assay TypeTargetIC₅₀ (µM)Reference
Kinase InhibitionGSK-3β0.8 ± 0.1
Anticancer (MCF-7)-12.5 ± 1.3

Q. What analytical methods resolve data contradictions in spectral interpretations?

  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in complex spectra .
  • 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to confirm connectivity .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts (±0.3 ppm accuracy) to validate experimental data .

Methodological Recommendations

Q. How to optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to improve efficiency.
  • Flow Chemistry : Continuous flow systems enhance reproducibility and scalability for halogenation .

Q. What solvents maximize stability during storage?

  • Short-Term : Store in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis.
  • Long-Term : Lyophilized powder under argon (purity >95%) retains stability for >12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol
Reactant of Route 2
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol

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